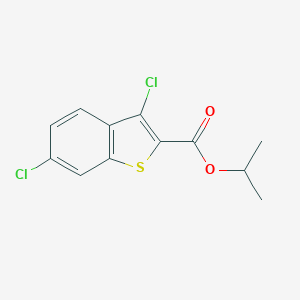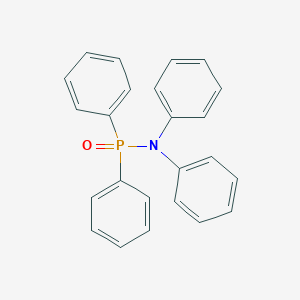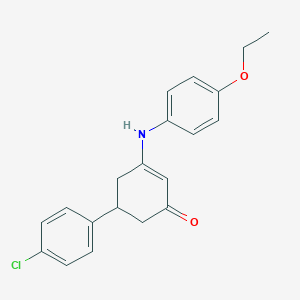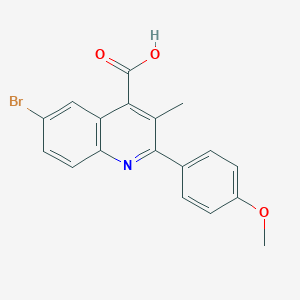![molecular formula C29H30N2O2 B444418 9-(4-Methoxyphenyl)-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one CAS No. 6049-86-1](/img/structure/B444418.png)
9-(4-Methoxyphenyl)-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Methoxyphenyl)-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a useful research compound. Its molecular formula is C29H30N2O2 and its molecular weight is 438.6g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-(4-Methoxyphenyl)-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-Methoxyphenyl)-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Aspects and Biological Activity
The compound , 9-(4-Methoxyphenyl)-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one, is part of the benzodiazepine family. Benzodiazepines are seven-membered heterocyclic compounds with two nitrogen atoms at distinct positions. These compounds are prominent in the pharmaceutical industry, acting as key moieties in organic synthesis and medicinal chemistry. The 1,4- and 1,5-benzodiazepines, in particular, play a significant role due to their biological activities, including anticonvulsion, anti-anxiety, sedation, and hypnotic properties. Over recent decades, extensive research has led to the development of broad, valuable, and significant approaches for their synthesis. A systematic review of the synthetic strategies of 1,4- and 1,5-benzodiazepines using o-phenylenediamine as a precursor highlights the progression in this field. This research is instrumental for scientists and researchers aiming to discover novel and efficient methods for synthesizing these biologically active compounds (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).
Pharmacological Profile
The pharmacological profile of benzodiazepines, including the specific compound in focus, is characterized by a wide range of biological activities. Benzodiazepines are renowned for their effects as anxiolytics, sedatives, and for their role in treating seizures and anxiety. They function by binding to the GABA_A receptor in the brain, enhancing the effect of the neurotransmitter GABA and inducing a calming effect. This mechanism underlies their use in various clinical settings. The pharmacological and synthetic profile of related compounds, such as benzothiazepines, has been reviewed to underline their significance in drug research. These compounds exhibit coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker activities. Their structure-activity relationship is crucial for developing new compounds with enhanced efficacy and safety (Dighe, Vikhe, Tambe, Dighe, Dengale, & Dighe, 2015).
Environmental Presence and Concerns
While the focus of this query is on the scientific applications of the benzodiazepine , it's worth noting the broader context of related compounds. For example, parabens, which share a structural motif with benzodiazepines due to the presence of phenolic groups, have been studied for their occurrence, fate, and behavior in aquatic environments. These studies are pertinent as they reflect on the environmental footprint of widely used chemical compounds, including pharmaceuticals. The research on parabens, used as preservatives in numerous consumer products, reveals their ubiquitous presence in surface water and sediments, highlighting the continuous introduction of such compounds into the environment and the need for further studies on their biodegradability and potential toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 9-(4-Methoxyphenyl)-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one can be achieved through a multi-step synthetic pathway involving the condensation of various starting materials.", "Starting Materials": [ "4-methoxybenzaldehyde", "4-isopropylbenzaldehyde", "cyclohexanone", "ammonium acetate", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "chloroform", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde and cyclohexanone in the presence of ammonium acetate to form 4-(4-methoxyphenyl)-2-cyclohexen-1-one.", "Step 2: Alkylation of 4-(4-methoxyphenyl)-2-cyclohexen-1-one with 4-isopropylbenzaldehyde using ethyl acetoacetate as a catalyst to form 9-(4-methoxyphenyl)-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one.", "Step 3: Reduction of 9-(4-methoxyphenyl)-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one with sodium borohydride in methanol to form the corresponding alcohol.", "Step 4: Conversion of the alcohol to the corresponding chloride using acetic anhydride and hydrochloric acid.", "Step 5: Treatment of the chloride with sodium hydroxide in water to form the free base.", "Step 6: Extraction of the free base with chloroform to obtain the final product." ] } | |
Número CAS |
6049-86-1 |
Nombre del producto |
9-(4-Methoxyphenyl)-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Fórmula molecular |
C29H30N2O2 |
Peso molecular |
438.6g/mol |
Nombre IUPAC |
9-(4-methoxyphenyl)-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H30N2O2/c1-18(2)19-8-10-21(11-9-19)29-28-26(30-24-6-4-5-7-25(24)31-29)16-22(17-27(28)32)20-12-14-23(33-3)15-13-20/h4-15,18,22,29-31H,16-17H2,1-3H3 |
Clave InChI |
FZOQITOWFUELIN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B444335.png)


![6-bromo-4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B444339.png)
![11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444341.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B444342.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B444343.png)
![11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444344.png)

![2-(2,5-Dimethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B444346.png)
![N-[4-({[4-(2-{3-nitrophenyl}vinyl)-2-pyrimidinyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B444348.png)
![9-(4-Chlorophenyl)-6-(3-ethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B444350.png)

![5-acetyl-6-(3,4-dimethoxyphenyl)-9-(3-nitrophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444357.png)